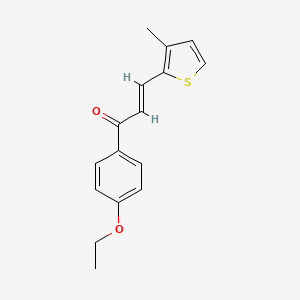
(2E)-1-(4-Ethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(4-Ethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one, also known as E-MEPP, is an important organic compound used in a variety of scientific research applications. It is a synthetic compound that is used as an intermediate in the synthesis of various compounds, including pharmaceuticals, and as a starting material for the synthesis of many other compounds.
科学研究应用
(2E)-1-(4-Ethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one is used in a variety of scientific research applications. It is used as an intermediate in the synthesis of various compounds, including pharmaceuticals, and as a starting material for the synthesis of many other compounds. It is also used in the synthesis of polymers, dyes, and organic pigments. Additionally, it is used as a reagent in organic chemistry and as a catalyst in the synthesis of organic compounds.
作用机制
(2E)-1-(4-Ethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one is an organic compound that is used as an intermediate in the synthesis of various compounds, including pharmaceuticals. The mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one is not yet fully understood, but it is believed to act as a catalyst in the formation of various compounds. It is also believed to act as a nucleophile in the formation of covalent bonds between two molecules. Additionally, it is believed to act as an electron donor in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(4-Ethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one are not yet fully understood. However, studies have shown that (2E)-1-(4-Ethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one can act as an inhibitor of certain enzymes, such as cytochrome P450. Additionally, it has been shown to act as an antioxidant and to reduce the production of reactive oxygen species (ROS). It has also been shown to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
The use of (2E)-1-(4-Ethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, it is a stable compound that does not decompose easily. However, there are some limitations to using (2E)-1-(4-Ethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one in laboratory experiments. It is a toxic compound, and it can cause skin irritation. Additionally, it can cause eye irritation and can be harmful if inhaled. Therefore, it is important to use appropriate safety measures when handling (2E)-1-(4-Ethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one in the laboratory.
未来方向
The use of (2E)-1-(4-Ethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one in scientific research is still in its early stages, and there are many potential future directions for its use. One potential future direction is the development of new synthetic methods for the synthesis of (2E)-1-(4-Ethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one and other organic compounds. Additionally, further research could be conducted to better understand the mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one and its biochemical and physiological effects. Finally, research could be conducted to explore the potential applications of (2E)-1-(4-Ethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one in the pharmaceutical and cosmetic industries.
合成方法
(2E)-1-(4-Ethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one can be synthesized from a variety of starting materials, including ethyl acetate, methanol, and ethyl bromide. The synthesis process begins with the reaction of ethyl acetate and methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces a mixture of ethyl bromide and water. The ethyl bromide is then reacted with a base, such as sodium hydroxide, to produce (2E)-1-(4-Ethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one. This reaction is known as the Williamson ether synthesis.
属性
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-20-17-11-8-16(9-12-17)18(19)13-10-15-7-5-4-6-14(15)2/h4-13H,3H2,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSGQNMVUSBNNG-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



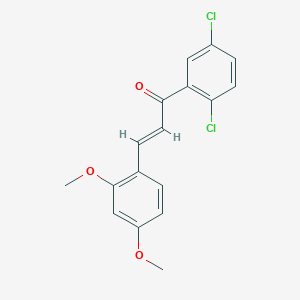
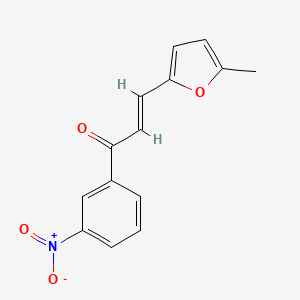

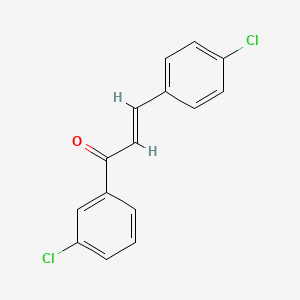
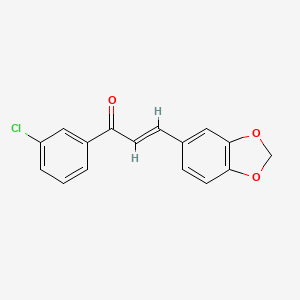
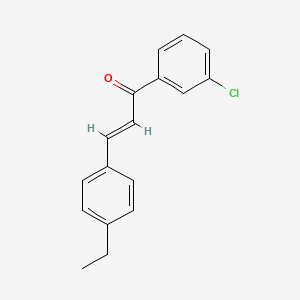
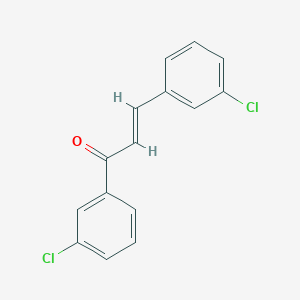
![(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346417.png)


